molecular formula C6H10ClN3O2S B021676 4-hydrazinylbenzenesulfonamide Hydrochloride CAS No. 17852-52-7

4-hydrazinylbenzenesulfonamide Hydrochloride

Cat. No. B021676
CAS RN: 17852-52-7
M. Wt: 223.68 g/mol
InChI Key: IKEURONJLPUALY-UHFFFAOYSA-N
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Description

4-Hydrazinylbenzenesulfonamide Hydrochloride is a derivative of sulfonamide, a group known for its significant role in medicinal chemistry due to the inhibitory effects on carbonic anhydrase enzymes. These derivatives, including 4-hydrazinylbenzenesulfonamide, are synthesized and studied for various biochemical applications, focusing on their molecular structure, synthesis methodologies, chemical and physical properties, and reactivity.

Synthesis Analysis

The synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides, a category that includes 4-hydrazinylbenzenesulfonamide hydrochloride, often employs microwave irradiation techniques, confirmed by spectroscopic methods like 1H NMR, 13C NMR, and HRMS. This method offers an efficient approach to synthesizing a range of sulfonamide derivatives with potential inhibitory effects on carbonic anhydrase enzymes (Gul et al., 2016).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives, including 4-hydrazinylbenzenesulfonamide, is characterized by crystallographic studies. These studies reveal common conformational features, such as a nearly linear central part of the molecule and a syn conformation of the N-H and C=O bonds in the hydrazone part. Hydrogen-bonding patterns and dimer formation with R22(8) ring motifs are also observed, providing insight into the molecular interactions and stability of these compounds (Purandara et al., 2018).

Chemical Reactions and Properties

Sulfonamide derivatives undergo various chemical reactions, contributing to their diverse chemical properties. For example, nitrobenzenesulfonamides can be smoothly alkylated to yield N-alkylated sulfonamides, showcasing the versatility of sulfonamides in synthetic chemistry (Fukuyama et al., 1995). Furthermore, sulfonamides can be involved in complexation reactions, as seen in their interactions with beta-cyclodextrin, which highlights their potential in drug delivery applications (Uccello-Barretta et al., 2004).

Scientific Research Applications

  • Cytotoxic Agents and Inhibitors of Human Carbonic Anhydrase : Some derivatives, such as the 3,4,5-trimethoxy and 4-hydroxy derivatives, have shown potential as cytotoxic agents and strong inhibitors of human carbonic anhydrase I and II. These properties are useful in anti-tumor studies (Gul et al., 2016).

  • Carbonic Anhydrase Inhibitors : The primary sulfonamide group in these compounds plays a dual role in enabling ring construction and acting as a zinc-binding group in carbonic anhydrase inhibitors (Sapegin et al., 2018).

  • Anti-inflammatory Activity : Novel derivatives synthesized using ultrasound-promoted green synthesis methods have shown promising anti-inflammatory activity (Nikalje et al., 2011).

  • Antibacterial Activity : Some derivatives, like the 4-chloro-2-mercaptobenzenesulfonamide derivatives, have demonstrated significant antibacterial activity against anaerobic Gram-positive bacteria strains (Sławiński et al., 2013).

  • Antidiabetic Activity : Fluorinated pyrazoles, benzenesulfonylurea, and thiourea derivatives of these compounds have shown significant antidiabetic activity and exhibit favorable drug-like profiles, making them potential leads for future drug discovery (Faidallah et al., 2016).

  • Anti-Cancer and Anti-Inflammatory Agents : New 2-pyrazolines with benzene sulfonamide moiety have shown promising anti-inflammatory and anti-cancer properties, particularly against leukemia, non-small cell lung cancer, and colon cancer (Bano et al., 2011).

  • Hydrazone Derivatives : N-(4-methylbenzenesulfonyl)glycine hydrazone and its derivatives exhibit similar conformations and hydrogen-bonding patterns, important for understanding molecular interactions (Purandara et al., 2018).

  • Myostatic Activity : 4-aryldiazenyl-3,5-dimethylpyrazoles have shown high myostatic activity against dermatophyte strains (Khudina et al., 2021).

  • Pharmacological Properties : Compounds synthesized from these derivatives have shown effects on pathological pain models in mice, with anti-hyperalgesic and anti-edematogenic effects comparable to Celecoxib (Lobo et al., 2015).

Safety And Hazards

When handling 4-hydrazinylbenzenesulfonamide Hydrochloride, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

4-Hydrazinylbenzenesulfonamide Hydrochloride is a key starting material for synthesizing sulfonamides bearing 1,3,5-triarylpyrazoline and 4-thiazolidinone moieties as novel antimicrobial agents . This suggests potential future directions in the development of new antimicrobial drugs.

properties

IUPAC Name

4-hydrazinylbenzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2S.ClH/c7-9-5-1-3-6(4-2-5)12(8,10)11;/h1-4,9H,7H2,(H2,8,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKEURONJLPUALY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NN)S(=O)(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70939095
Record name 4-Hydrazinylbenzene-1-sulfonamide--hydrogen chloride (1/1)
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Molecular Weight

223.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-hydrazinylbenzenesulfonamide Hydrochloride

CAS RN

17852-52-7, 27918-19-0
Record name 4-Hydrazinylbenzenesulfonamide hydrochloride
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Record name Benzenesulfonamide, 4-hydrazinyl-, hydrochloride (1:?)
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Record name 4-Hydrazinylbenzene-1-sulfonamide--hydrogen chloride (1/1)
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Record name (4-Sulfamoylpheny)hydrazine monohydrochloride
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Record name 4-Sulfamoylphenyl)hydrazine hydrochloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Benzenesulfonamide, 4-hydrazinyl-, hydrochloride (1:?)
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Record name p-Hydrazinobenzenesulfonamide hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
61
Citations
HHS Arkwazee, N Mohamadighader… - Journal of The …, 2022 - iopscience.iop.org
Electrochemical synthesis of some new sulfonamide and disulfonamide derivatives was carried out via the air-assisted electrochemical oxidation of phenylhydrazine (PhD) and 4-…
Number of citations: 2 iopscience.iop.org
OG Khudina, AE Ivanova, YV Burgart… - Russian Chemical …, 2021 - Springer
… of 3-arylhydrazinylidenepentane-2,4-diones with hydrazine hydrate, 2-hydroxyethylhydrazine, benzylhydrazine hydrochloride, and 4-hydrazinylbenzenesulfonamide hydrochloride …
Number of citations: 7 link.springer.com
AP Nikalje, P Malhotra, M Ghodke - Asian Journal of Research in …, 2011 - researchgate.net
… A mixture of substituted prop-2-en-1-ones, 4-hydrazinylbenzenesulfonamide hydrochloride and hydrazine hydrate in ethanol and acetic acid was irradiated under ultrasound in an open …
Number of citations: 0 www.researchgate.net
OG Khudina, NA Elkina, YV Burgart… - Russian Chemical …, 2022 - Springer
… The cyclization of the latter with hydrazine hydrate, 4-hydrazinylbenzenesulfonamide hydrochloride, and 4-nitrophenylhydrazine yielded a series of 4-sulfonaryldiazenylpyrazoles. Their …
Number of citations: 3 link.springer.com
MA Farrukh, SK Mohamed, M Ahmed… - … Section E: Structure …, 2013 - scripts.iucr.org
… A mixture of 1 mmol (197 mg) 1-(4-chlorophenyl)butane-1,3-dione, 1 mmol (224 mg) 4-hydrazinylbenzenesulfonamide hydrochloride, 82 mg sodium acetate and 60 mg glacial acetic …
Number of citations: 1 scripts.iucr.org
X Duan, Y Wang, W Feng, Y Yang, H Li, S Li… - Research on Chemical …, 2017 - Springer
… 4-Hydrazinylbenzenesulfonamide hydrochloride was synthesized from 4-aminobenzenesulfonamide by diazotization and then reduction with sodium bisulfite in an overall yield of 44 % …
Number of citations: 5 link.springer.com
MM Lobo, SM Oliveira, I Brusco, P Machado… - European journal of …, 2015 - Elsevier
… Initially, the cyclocondensation reaction of equimolar amounts of enones 1a–g with 4-hydrazinylbenzenesulfonamide hydrochloride (2) was performed. Methanol was used as the …
Number of citations: 27 www.sciencedirect.com
TD Thach, TTV Le, HTA Nguyen, CH Dang… - Journal of the Serbian …, 2020 - shd-pub.org.rs
… GENERAL PROCEDURE FOR THE SYNTHESIS OF PHENYLHYDRAZONES (3a–e) To a stirred solution of 4-hydrazinylbenzenesulfonamide hydrochloride (2.5 mmol) and a …
Number of citations: 2 shd-pub.org.rs
T Heidarzadeh, N Nami, D Zareyee - Inorganic and Nano-Metal …, 2022 - Taylor & Francis
… A plausible mechanism for the reaction of 4-hydrazinylbenzenesulfonamide hydrochloride 5 and 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione 6 is envisaged in (Scheme 3). It is proposed …
Number of citations: 8 www.tandfonline.com
G Kumar, V Siva Krishna, D Sriram… - Archiv der …, 2020 - Wiley Online Library
… of 4-hydrazinylbenzenesulfonamide hydrochloride was done … 5C) afforded 4-hydrazinylbenzenesulfonamide hydrochloride (4), … 4-Hydrazinylbenzenesulfonamide hydrochloride reacted …
Number of citations: 39 onlinelibrary.wiley.com

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